molecular formula C10H10FNO B2896347 N-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2354-89-4

N-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2896347
CAS No.: 2354-89-4
M. Wt: 179.194
InChI Key: NLCQIPMGECDKHZ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)cyclopropanecarboxamide (CAS 2354-89-4) is a small molecule building block utilized in medicinal chemistry and drug discovery research. This compound features a cyclopropane carboxamide scaffold linked to a 4-fluorophenyl group. The cyclopropane ring is a prominent structural motif in drug design, known for its ability to confer favorable properties such as increased metabolic stability, improved potency, and conformational restriction when used as a subunit in biologically active compounds . This chemical serves as a key intermediate in the synthesis of more complex molecules for biological evaluation. For instance, cyclopropanecarboxamide derivatives have been employed in the construction of inhibitors for various kinase targets and have been investigated for their effects on the proliferation of certain human cancer cell lines . The compound's structure is characterized by the molecular formula C 10 H 10 FNO and a molecular weight of 179.19 g/mol . Its purity is specified as 95% or higher, and it should be stored sealed in a dry, room-temperature environment . Safety Information: This product is classified with the signal word "Warning" according to GHS standards. Relevant hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCQIPMGECDKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2354-89-4
Record name 4'-Fluorocyclopropanecarboxanilide
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Synthetic Methodologies for N 4 Fluorophenyl Cyclopropanecarboxamide and Its Structural Analogues

Retrosynthetic Analysis of N-(4-fluorophenyl)cyclopropanecarboxamide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. umi.ac.idresearchgate.net For this compound, the primary disconnection is the amide bond, which is a common and reliable bond-forming reaction. umi.ac.id This leads to two key synthons: a cyclopropanecarbonyl unit and a 4-fluoroaniline (B128567) moiety.

Figure 1: Retrosynthetic Disconnection of this compound

Target Molecule: this compound

    ↓ Disconnection (Amide Bond)

Synthons: Cyclopropanecarbonyl cation and 4-fluoroanilide anion

    ↓ Synthetic Equivalents

Starting Materials: Cyclopropanecarboxylic acid (or its activated derivative) and 4-fluoroaniline

This analysis simplifies the synthetic challenge into three main tasks: the formation of the amide bond, the construction of the cyclopropane (B1198618) ring, and the introduction of the fluorinated phenyl group.

Established Synthetic Routes to Cyclopropanecarboxamide (B1202528) Scaffolds

The construction of the N-aryl cyclopropanecarboxamide scaffold can be approached by forming the amide bond first, followed by cyclopropane ring formation, or by pre-forming the cyclopropane ring and then attaching the aryl amine. The latter is often more straightforward.

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. Several methods are available, each with its own advantages and limitations.

Acid Halide Method : The reaction of an acyl chloride (e.g., cyclopropanecarbonyl chloride) with an amine (4-fluoroaniline) is a classic and often high-yielding method. The reaction is typically rapid and exothermic.

Amide Condensation (Coupling Reagents) : A wide array of coupling reagents can facilitate amide bond formation directly from a carboxylic acid and an amine under mild conditions. These reagents activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. youtube.com

Coupling Reagent Class Examples General Characteristics
CarbodiimidesDCC (N,N'-dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Widely used, effective, can form urea (B33335) byproducts.
Uronium/Guanidinium SaltsHATU, HBTU, TBTUHigh efficiency, fast reaction times, often used in peptide synthesis.
Phosphonium SaltsBOP, PyBOPEffective for sterically hindered substrates.

Ester Aminolysis : The conversion of an ester to an amide by reaction with an amine is another viable route, particularly useful in certain synthetic sequences.

Recent advancements in amide synthesis focus on greener and more efficient methods, such as catalytic amidation and solvent-free approaches like mechanochemistry. numberanalytics.comdst.gov.in

The formation of the cyclopropane ring is a key step in the synthesis of the target molecule. digitellinc.com Several methods exist for constructing this strained three-membered ring. rsc.orglibretexts.orgorganic-chemistry.org

Cyclopropanation of Alkenes : This is a common strategy involving the reaction of an alkene with a carbene or carbenoid. libretexts.org

Simmons-Smith Reaction : This method uses a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to stereospecifically form a cyclopropane ring from an alkene. masterorganicchemistry.com

Diazo Compounds : The reaction of diazomethane (B1218177) with an alkene, often catalyzed by a transition metal, can yield a cyclopropane. masterorganicchemistry.comdoi.org However, diazomethane is explosive and toxic, requiring special handling. masterorganicchemistry.com

Dihalo-carbenes : Generated from haloforms (e.g., chloroform) and a strong base, dihalocarbenes can add to alkenes to form dihalogenated cyclopropanes. libretexts.org

Intramolecular Cyclization : 1,3-dihalides can undergo intramolecular cyclization in the presence of a reducing agent to form a cyclopropane ring.

Michael-initiated Ring Closure (MIRC) : This powerful method involves the addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org

Cyclopropanation Method Reagents Key Features
Simmons-Smith ReactionCH₂I₂/Zn(Cu)Stereospecific, good for a variety of alkenes. masterorganicchemistry.com
Diazoalkane CyclopropanationCH₂N₂, transition metal catalystCan be highly efficient, but diazomethane is hazardous. masterorganicchemistry.comdoi.org
Dihalocarbene AdditionCHX₃ (X=Cl, Br), strong baseForms dihalogenated cyclopropanes. libretexts.org
Michael-initiated Ring Closure (MIRC)Michael donor, Michael acceptor with a leaving groupVersatile for constructing substituted cyclopropanes. rsc.org

The 4-fluorophenyl group can be introduced through the use of a pre-functionalized starting material, such as 4-fluoroaniline. The synthesis of fluorinated anilines and other fluorinated aromatics often involves nucleophilic aromatic substitution or modern cross-coupling reactions. nih.govnih.gov The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. researchgate.net

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

For substituted cyclopropanes, the control of stereochemistry is crucial. Stereoselective synthesis aims to produce a single stereoisomer. doi.orgrsc.org

Diastereoselective Synthesis : The relative configuration of substituents on the cyclopropane ring can often be controlled by the choice of synthetic method. For instance, the Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com MIRC reactions can also be highly diastereoselective. rsc.org

Enantioselective Synthesis : To produce a single enantiomer, either a chiral starting material, a chiral auxiliary, or a chiral catalyst can be employed. rsc.org Asymmetric variants of cyclopropanation reactions, such as those using chiral catalysts, have been developed to provide enantioenriched cyclopropanes. rsc.orgnih.gov For example, the use of chiral ligands in transition metal-catalyzed reactions with diazo compounds can induce high levels of enantioselectivity.

Process Optimization for Laboratory-Scale Synthesis

Reaction Conditions : Optimization of parameters like temperature, solvent, catalyst loading, and reaction time can significantly improve the yield and purity of the product. researchgate.net For amide bond formation, screening different coupling reagents and bases is a common optimization strategy. researchgate.net

Purification : The choice of purification method (e.g., recrystallization, column chromatography) depends on the properties of the product and the impurities present. Developing a robust purification protocol is essential for obtaining the desired compound in high purity.

Green Chemistry Considerations : Modern synthetic optimization also considers the principles of green chemistry, such as minimizing waste, using less hazardous solvents, and improving atom economy. numberanalytics.comdst.gov.in For example, catalytic methods are generally preferred over stoichiometric reagents. numberanalytics.com

Parameter Considerations for Optimization
Solvent Polarity, boiling point, solubility of reactants and products, environmental impact.
Temperature Can affect reaction rate and selectivity; higher temperatures can lead to side products.
Concentration Can influence reaction kinetics and the formation of intermolecular vs. intramolecular products.
Catalyst Loading Minimizing catalyst amount while maintaining high conversion and reaction rate.
Reaction Time Monitoring the reaction to determine the point of maximum product formation and minimal byproduct formation.

By systematically addressing these aspects of the synthesis, a robust and efficient protocol for the preparation of this compound can be developed.

Pharmacological Investigations and Mechanistic Elucidation of N 4 Fluorophenyl Cyclopropanecarboxamide

Exploration of Orexin (B13118510) Receptor Modulatory Activity

The orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, OX1 and OX2, is a critical regulator of sleep-wake cycles, appetite, and alertness. nih.govresearchgate.netnih.gov Orexin receptor antagonists have been a focal point of research for the development of treatments for insomnia. pa2online.orgnih.gov

Binding Affinity and Selectivity Profiling for Orexin 1 (OX1) and Orexin 2 (OX2) Receptors

There is no available data on the binding affinity (Ki or Kd values) of N-(4-fluorophenyl)cyclopropanecarboxamide for either the OX1 or OX2 receptors. Studies on other orexin antagonists demonstrate a range of selectivity profiles, from dual antagonists that target both receptors to those with higher selectivity for one over the other. pa2online.orgfrontiersin.org Without experimental data, the specific binding characteristics of this compound remain unknown.

In Vitro Functional Assays of Orexin Receptor Antagonism

Functional assays, such as calcium mobilization or ERK phosphorylation assays, are crucial for determining whether a compound acts as an antagonist, agonist, or allosteric modulator of orexin receptors. nih.govresearchgate.net No such in vitro functional data has been published for this compound, leaving its functional impact on orexin receptor signaling uncharacterized.

Cellular Pathway Modulation Mediated by Orexin Receptors

Orexin receptors couple to various G-proteins, including Gq/11, Gi/o, and Gs, to initiate downstream signaling cascades. nih.gov The binding of an antagonist can block these pathways. However, without specific research on this compound, it is impossible to determine how it might modulate these cellular pathways. The interaction with accessory proteins like β-arrestins, which can also influence signaling, is also unknown. nih.govnih.gov

Implications for Central Nervous System Research and Sleep-Wake Regulatory Pathways

The orexin system is integral to maintaining wakefulness. mdpi.comnih.gov Antagonism of orexin receptors is a validated mechanism for promoting sleep. youtube.com While it could be hypothesized that an orexin antagonist like this compound might have applications in sleep research, this remains purely speculative without supporting data.

Connections to Stress Response and Behavioral Neurobiology Research

The brain's noradrenergic system is activated during acute stress, and norepinephrine (B1679862) can modulate behavioral responses. nih.gov The stress system involves a complex interplay of brain structures and neurochemical systems. nih.gov While the orexin system is known to be involved in the regulation of stress and emotional behaviors, any specific role for this compound in this context is yet to be investigated.

Evaluation of Diacylglycerol Kinase (DGK) Isoform Inhibition

Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol to produce phosphatidic acid, thereby regulating cellular signaling pathways, including those involving protein kinase C. nih.govaminer.org Specific inhibitors of DGK isoforms are valuable research tools and potential therapeutic agents. nih.gov There are currently no published studies evaluating the inhibitory activity of this compound against any of the DGK isoforms.

Enzymatic Inhibition Profiling of Diacylglycerol Kinase Alpha (DGKα) and Zeta (DGKζ)

Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). In T-lymphocytes, this action serves as an intracellular checkpoint, attenuating the signaling cascade that follows T-cell receptor (TCR) engagement. researchgate.netnih.gov By converting DAG to PA, DGKs limit the availability of DAG, a crucial second messenger required for the full activation of downstream pathways that lead to T-cell proliferation and effector functions. researchgate.net

The two isoforms most prominently expressed and functionally relevant in T-cells are DGKα and DGKζ. nih.govresearchgate.net These enzymes have been identified as key targets for cancer immunotherapy because their inhibition can "release the brakes" on T-cell activity. researchgate.net Phenotypic screening strategies have led to the identification of chemical series that are potent and selective dual inhibitors of both DGKα and DGKζ. researchgate.netnih.gov The dual inhibition of both isoforms is believed to be more effective at augmenting T-cell responses than targeting either one alone. researchgate.net While specific enzymatic inhibition data for this compound is not extensively detailed in publicly available research, the broader class of DGKα/ζ inhibitors has been profiled extensively.

Table 1: Role of DGKα and DGKζ in T-Cell Signaling

Enzyme Location/Function in T-Cell Effect of Inhibition
DGKα Primarily cytosolic; translocates to the plasma membrane upon T-cell activation. Enhances DAG signaling, promotes T-cell activation, and helps overcome anergy.

| DGKζ | Constitutively present at the immunological synapse. | Lowers the threshold for T-cell activation and enhances effector functions. |

Impact on T-Cell Activation and Function in Immunological Models

The inhibition of DGKα and DGKζ has a profound impact on T-cell function. These enzymes act as a crucial intracellular checkpoint that blunts signaling through diacylglycerol metabolism. researchgate.netnih.gov Consequently, pharmacological inhibition of DGKα/ζ has been shown to potentiate T-cell activation and effector functions in various immunological models. nih.gov

Key findings from studies on dual DGKα/ζ inhibitors demonstrate that they:

Lower the TCR Affinity Threshold: Inhibition of DGKα/ζ can lower the signaling threshold required for T-cell priming. This allows T-cells with lower affinity for their target antigens, which might otherwise remain inactive, to become activated and participate in an immune response. nih.gov

Enhance Cytokine Production: In the presence of a DGK inhibitor, tumor-specific CD8+ T-cells show increased production of key effector cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), upon antigen recognition. nih.gov

Boost T-Cell Proliferation: By sustaining the DAG-mediated signaling pathway, DGKα/ζ inhibition promotes robust proliferation of T-cells following activation. nih.gov

These effects collectively lead to a more potent and durable anti-tumor immune response by amplifying even suboptimal T-cell receptor signals, such as those occurring in response to low antigen presentation by tumor cells. researchgate.netnih.gov

Broader Biological Target Screening and Polypharmacology Assessment

Investigation of Cyclopropanecarboxamide (B1202528) Scaffold Interactions with Other Biological Targets

The cyclopropanecarboxamide scaffold, characterized by a three-membered carbon ring attached to a carboxamide group, is a versatile structure found in compounds with a wide range of pharmacological activities. nih.govontosight.ai The unique steric and electronic properties conferred by the cyclopropane (B1198618) ring influence how these molecules interact with biological targets. smolecule.com

Studies on various derivatives of the cyclopropanecarboxamide scaffold have reported a diverse array of biological effects, suggesting interactions with multiple target families beyond DGK.

Table 2: Reported Biological Activities of the Cyclopropanecarboxamide Scaffold

Activity Type Potential Target/Mechanism Reference
Antitumor Inhibition of cell proliferation in leukemia cell lines. nih.gov
Anti-inflammatory Modulation of inflammatory pathways. ontosight.aismolecule.com
Antimicrobial Activity against various bacteria and fungi. nih.govontosight.ai
Antiviral Inhibition of viral replication processes. ontosight.ai

| Kinase Inhibition | Certain derivatives act as inhibitors of other kinases, such as c-Met. | nih.gov |

This polypharmacology indicates that while a specific analogue may be optimized for one target (e.g., DGK), the core scaffold has the potential for broader biological interactions that warrant investigation.

Off-Target Activity Profiling in Research Models

Assessing off-target activity is a critical step in drug development to understand the full pharmacological profile of a compound and anticipate potential side effects. For kinase inhibitors and related compounds, even small structural changes can significantly alter their kinome profile, shifting their activity away from the intended target and toward other kinases or proteins. nih.gov

Structure Activity Relationship Sar Studies of N 4 Fluorophenyl Cyclopropanecarboxamide

Systematic Substituent Effects on Biological Activity and Selectivity

The cyclopropane (B1198618) ring is a key structural feature of N-(4-fluorophenyl)cyclopropanecarboxamide, providing a rigid scaffold that correctly orients the phenyl ring and the amide group for interaction with the target's active site. Due to its inherent ring strain and unique electronic properties, the three-membered ring is not merely a passive linker. nih.gov

In many SAR studies of related enzyme inhibitors, the cyclopropane ring itself is often left unsubstituted. Its primary role appears to be to lock the conformation of the molecule, which is a critical factor for potent biological activity. The introduction of substituents on the cyclopropane ring can create stereocenters, which adds a layer of complexity but also offers the potential for enhanced selectivity and potency (see section 4.3).

For instance, in studies of inhibitors for lysine-specific demethylase 1 (KDM1A), which share a similar phenyl-cyclopropane-amine core structure, the cyclopropane moiety is essential for the covalent interaction within the enzyme's catalytic domain. While this work focused on decorating the phenyl ring, the integrity of the cyclopropane was maintained, highlighting its foundational role in the mechanism of action.

The fluorophenyl group is a critical component for target engagement, often involved in hydrophobic and electronic interactions within the enzyme's binding pocket. The position and nature of substituents on this aromatic ring can dramatically alter the biological activity and selectivity of the compound. The 4-fluoro substituent is a common starting point in medicinal chemistry due to its ability to enhance binding affinity and improve metabolic stability.

SAR studies on analogous series of FAAH inhibitors demonstrate clear trends related to substitutions on the N-phenyl ring. The electronic properties of the substituent play a significant role.

Halogens: The presence of a halogen at the para-position is often beneficial. In a series of camptothecin (B557342) analogues with a substituted phenyl group, a p-chlorophenyl or p-fluorophenyl moiety resulted in potent activity. nih.gov Similarly, in another series of FAAH/sEH dual inhibitors, a para-fluoro substitution on a phenyl ring led to a potent inhibitor of soluble epoxide hydrolase (sEH) with an IC50 value of 10.7 nM. nih.gov

Electron-Withdrawing Groups: Strongly electron-withdrawing groups, such as a nitro group, can have a variable impact depending on their position. For example, a para-nitro substitution on the phenyl ring of a 4-phenyl-thiazole analog resulted in a potent FAAH inhibitor with an IC50 of 3.1 nM, a significant increase in potency. nih.gov However, ortho- and meta-nitro substitutions did not improve potency. nih.gov

Electron-Donating Groups: The effect of electron-donating groups is less consistent and highly dependent on the specific target and analog series.

The following interactive table summarizes SAR data from a series of 4-phenyl-thiazole-based FAAH inhibitors, illustrating the effect of substitutions on the N-phenyl ring.

Substituent on Phenyl RingPositionFAAH IC50 (nM)sEH IC50 (nM)
H->10,00048.8
4-Fpara>10,00010.7
2,4-diFortho, para>10,000>10,000
4-NO2para3.1>10,000
3-NO2meta>10,000>10,000
2-NO2ortho>10,000>10,000

Data synthesized from a study on 4-phenyl-thiazole-based dual inhibitors to illustrate general substitution effects. nih.gov

The amide linkage is a crucial hydrogen-bonding component and plays a role in the molecule's stability and electronic profile. Modifications at this position, such as replacement with other functional groups, have been shown to have a profound impact on activity.

In the context of FAAH inhibitors, the nature of this central linkage often determines the mechanism of inhibition (reversible vs. irreversible).

Amides: Amide-containing compounds typically act as reversible inhibitors.

Ureas and Carbamates: Replacing the amide with a urea (B33335) or carbamate (B1207046) group can transform the molecule into an irreversible inhibitor. nih.gov These groups act as electrophilic moieties that covalently modify a catalytic serine residue in the FAAH active site, leading to time-dependent and irreversible inactivation of the enzyme. nih.govnih.gov For example, the well-studied FAAH inhibitor URB597 is a carbamate that operates via carbamoylation of the catalytic serine. nih.gov

This switch from a simple amide to a more reactive carbamate or urea highlights the importance of the amide linkage as not just a structural element but as a key determinant of the molecular mechanism of action. Substitution of the amide with functionalities that cannot participate in covalent modification, such as simple alkyl linkers, generally leads to a complete loss of activity.

Conformational Analysis and its Influence on Ligand-Target Recognition

The three-dimensional shape of this compound is a key determinant of its interaction with a biological target. The rigid cyclopropane ring restricts the number of possible conformations, pre-organizing the molecule into a shape that is favorable for binding.

X-ray crystallography studies of analogous compounds, such as 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, provide insight into the likely conformation of the target molecule. In these structures, two key features are observed:

The amide bond is nearly coplanar with the benzene (B151609) ring.

The plane of the benzene ring is oriented almost perpendicular (nearly vertical) to the plane of the cyclopropane ring.

This defined spatial arrangement is critical for ligand-target recognition. In computational and QSAR studies, this compound has been used as a reference structure for building pharmacophore models of CYP2A6 inhibitors. researchgate.net Such models rely on the molecule adopting a specific, low-energy conformation to interact with key residues in the enzyme's active site. The perpendicular arrangement of the two rings likely allows the fluorophenyl group to fit into a specific hydrophobic pocket while the amide group forms crucial hydrogen bonds with nearby amino acid residues. Any deviation from this preferred conformation would likely weaken these interactions and reduce biological activity.

Stereoisomeric Effects on Pharmacological Profiles

While this compound itself is an achiral molecule, the introduction of even a single substituent onto the cyclopropane ring (at the 2- or 3-position) would create chiral centers, leading to the existence of stereoisomers. Biological systems are inherently chiral, and it is well-established that different stereoisomers of a drug can have vastly different pharmacological profiles, potencies, and selectivities.

In closely related classes of enzyme inhibitors, stereochemistry plays a pivotal role. For example, in a series of prolyl endopeptidase (PEP) inhibitors featuring a (2-phenylcyclopropyl)carbonyl moiety, the biological activity was found to be highly dependent on the configuration of the cyclopropane ring. To achieve potent inhibition both in vitro and in vivo, the (R,R) configuration was required.

This demonstrates that if chiral analogs of this compound were synthesized, it is highly probable that one stereoisomer would exhibit significantly greater activity than the others. This stereoselectivity arises because only one isomer can achieve the optimal three-dimensional fit within the chiral active site of the target enzyme, maximizing key binding interactions such as hydrogen bonds and hydrophobic contacts, while the other isomers may bind weakly or not at all.

Computational Chemistry and Molecular Modeling Approaches for N 4 Fluorophenyl Cyclopropanecarboxamide

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. Both methodologies have been instrumental in the development of derivatives of N-(4-fluorophenyl)cyclopropanecarboxamide.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. gardp.org By analyzing the common chemical features of a series of active and inactive molecules, a model can be developed to predict the activity of new compounds. gardp.org For this compound, LBDD could involve studying a series of its analogs to build a pharmacophore model or develop a Quantitative Structure-Activity Relationship (QSAR) to guide the synthesis of new derivatives with enhanced activity.

Structure-Based Drug Design (SBDD) , conversely, relies on the known 3D structure of the target protein, typically determined through X-ray crystallography or cryo-electron microscopy. washington.edunih.govmdpi.com This method allows for the rational design of inhibitors that can fit precisely into the target's binding site. washington.edunih.gov For example, in the development of c-Met kinase inhibitors, SBDD was used to design novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives. nih.gov The crystal structure of the target enzyme enables researchers to visualize how compounds bind, facilitating modifications to improve affinity and selectivity. washington.edu

Molecular Docking and Scoring for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govcmjpublishers.com It is a cornerstone of structure-based drug design, used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. mdpi.comnih.gov

The process involves placing the ligand in various conformations and orientations within the target's binding site and calculating a "score" for each pose, which estimates the binding affinity. mdpi.comnih.gov Lower docking scores typically indicate a more favorable binding interaction. This technique has been applied to derivatives of the core cyclopropanecarboxamide (B1202528) structure to predict their interactions with various biological targets. For instance, docking studies on novel 4-phenoxypyridine (B1584201) derivatives containing a cyclopropanecarboxamide moiety helped elucidate their binding patterns within the c-Met kinase active site. nih.gov Similarly, isoxazole-carboxamide derivatives have been evaluated as potential COX inhibitors through molecular docking to understand their interaction with the enzyme's active site. nih.gov

Table 1: Examples of Molecular Docking Studies on Cyclopropanecarboxamide Derivatives This table is interactive. Click on the headers to sort.

Derivative Class Target Enzyme Key Findings from Docking Reference
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamides c-Met kinase Identified key binding interactions and guided SAR studies for antitumor activity. nih.gov
Thiazole carboxamides COX-1 / COX-2 Predicted binding patterns within isozymes, explaining selectivity. nih.gov
Isoxazole-carboxamides COX enzymes Identified possible binding interactions to explain inhibitory activity. nih.gov
(N-(4-carbamoylphenyl)-8-cyclopropyl...carboxamide) SARS-CoV-2 Mpro Revealed high negative binding affinity, suggesting potent inhibition. samipubco.com

Molecular Dynamics Simulations of this compound-Target Complexes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are powerful for assessing the stability of a ligand-protein complex and understanding the nuanced conformational changes that occur upon binding. nih.govfrontiersin.org

An MD simulation protocol for a protein-drug complex typically involves preparing the system, running the simulation to generate trajectories of atomic positions, and analyzing these trajectories to understand the stability and interaction dynamics. nih.govmdpi.com For a complex of this compound with a target protein, MD simulations could be used to:

Assess the stability of the docked pose over time.

Calculate the binding free energy, providing a more accurate estimation of binding affinity.

Identify key amino acid residues that form stable interactions with the ligand.

Observe water molecules' roles in mediating ligand-protein interactions.

For example, MD simulations were used to examine the stability of a complex involving a cyclopropyl-thiazolo-pyridine-carboxamide derivative and the SARS-CoV-2 main protease, confirming the stability of the docked conformation within the active site. samipubco.com Such studies provide crucial insights that can guide further optimization of the lead compound. samipubco.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comfrontiersin.org By correlating physicochemical properties or structural features (descriptors) with activity, QSAR models can predict the activity of newly designed compounds before they are synthesized. mdpi.com

For derivatives of this compound, a QSAR study would involve:

Assembling a dataset of analogs with measured biological activities.

Calculating a variety of molecular descriptors for each analog (e.g., electronic, steric, and hydrophobic properties).

Using statistical methods to build a regression model that links the descriptors to the activity.

A study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides successfully used Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to create a predictive model for their antifungal activity. nih.gov This model, which had good predictive power, was then used to design a new compound with improved antifungal activity. nih.gov This demonstrates the practical utility of QSAR in guiding the design of novel cyclopropanecarboxamide derivatives.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. nih.gov These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). nih.govresearchgate.net

Once a pharmacophore model for a series of active this compound analogs is developed, it can be used as a 3D query in a virtual screening campaign. nih.govmdpi.com Virtual screening involves rapidly searching large databases of chemical compounds to identify those that match the pharmacophore model. mdpi.comresearchgate.net This process can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. mdpi.com

The key features of this compound—the hydrophobic cyclopropyl (B3062369) and fluorophenyl groups, and the hydrogen-bonding capable amide linkage—would serve as primary components in a pharmacophore model for identifying new potential inhibitors of a given target. researchgate.netnih.gov

Analytical and Biophysical Characterization of N 4 Fluorophenyl Cyclopropanecarboxamide in Research Settings

The comprehensive characterization of N-(4-fluorophenyl)cyclopropanecarboxamide, a synthetic organic compound featuring a cyclopropane (B1198618) ring linked to a 4-fluorophenyl group via an amide bond, is crucial for confirming its identity, purity, and molecular behavior. In research environments, a suite of analytical and biophysical techniques is employed to achieve this. These methods provide a detailed picture of the molecule's structure, purity, solid-state conformation, and interactions with biological targets.

Q & A

Q. Critical Parameters :

  • Temperature control (<0°C during cyclopropanation to avoid ring opening).
  • Anhydrous conditions to prevent hydrolysis of intermediates.

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural validation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.5 ppm (cyclopropane CH₂), δ 7.2–7.5 ppm (fluorophenyl aromatic protons).
    • ¹³C NMR : Cyclopropane carbons at ~10–15 ppm, carbonyl carbon at ~170 ppm .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 179.19 (C₁₀H₁₀FNO) .
  • X-ray Crystallography : Resolves bond angles (e.g., cyclopropane C-C-C ~60°) and confirms fluorine substitution .

Basic: What are the critical physicochemical properties of this compound?

Answer:

Property Value Method
Molecular Weight179.19 g/molCalculated
LogP (Lipophilicity)2.1 ± 0.3HPLC (C18 column)
pKa10.3 (amide proton)Potentiometric titration
Solubility2.8 mg/mL in DMSOShake-flask method

Note : The fluorine atom enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .

Advanced: How does structural modification impact its structure-activity relationship (SAR) in kinase inhibition?

Answer:
Key SAR insights from analogues:

Modification Biological Impact Reference
Fluorine at para position↑ Binding affinity to kinases (e.g., Mer kinase) due to hydrophobic interactions
Cyclopropane ring↑ Metabolic stability vs. linear chains
Carboxamide groupEssential for H-bonding with kinase ATP pockets

Contradictions : While fluorophenyl derivatives generally enhance activity, some studies report reduced potency in MDM2-p53 inhibition compared to chloro analogues .

Advanced: What mechanistic insights explain its anticancer activity?

Answer:
Proposed mechanisms include:

  • Kinase Inhibition : Blocks ATP-binding sites in Mer kinase (IC₅₀ = 12 nM), suppressing pro-survival signaling in leukemia .
  • MDM2-p53 Interaction Disruption : Restores p53 tumor suppressor function by competing with MDM2 binding (Kd = 0.8 µM) .
  • Apoptosis Induction : Activates caspase-3/7 in HT-29 colon cancer cells (EC₅₀ = 5 µM) .

Methodological Note : Use surface plasmon resonance (SPR) for binding affinity assays and Western blotting for p53 stabilization validation .

Advanced: How can analytical methods resolve contradictions in reported bioactivity data?

Answer:
Discrepancies arise from:

  • Purity Variability : HPLC-MS purity thresholds (<98% vs. >99%) significantly affect IC₅₀ values .
  • Assay Conditions : Varying ATP concentrations (10 µM vs. 100 µM) in kinase assays alter inhibition metrics .

Q. Resolution Strategies :

Standardize Assays : Use ADP-Glo™ Kinase Assay with fixed ATP (10 µM).

Control Impurities : Employ preparative HPLC to isolate batches with ≤0.5% impurities .

Advanced: What in vitro models validate its therapeutic potential?

Answer:

  • Cancer Cell Lines :
    • HT-29 (Colon) : EC₅₀ = 5 µM (MTT assay) .
    • MV4-11 (Leukemia) : IC₅₀ = 15 nM (CellTiter-Glo®) .
  • 3D Tumor Spheroids : Reduces spheroid volume by 60% at 10 µM (confocal imaging) .

Limitations : Poor solubility in PBS limits efficacy in xenograft models; recommend nanoformulation (e.g., liposomes) for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.